Cas no 2763741-12-2 (4-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6,6-dimethyl-, (2S)-)

4-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6,6-dimethyl-, (2S)- structure
2763741-12-2 structure
商品名:4-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6,6-dimethyl-, (2S)-
CAS番号:2763741-12-2
MF:C24H25NO4
メガワット:391.45960688591
CID:6571733

4-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6,6-dimethyl-, (2S)- 化学的及び物理的性質

名前と識別子

    • 4-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6,6-dimethyl-, (2S)-
    • インチ: 1S/C24H25NO4/c1-24(2,3)14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,13,15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1
    • InChIKey: XODIOGVIIYLJGJ-NRFANRHFSA-N
    • ほほえんだ: C(O)(=O)[C@@H](NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)CC#CC(C)(C)C

じっけんとくせい

  • 密度みつど: 1.204±0.06 g/cm3(Predicted)
  • ふってん: 596.2±50.0 °C(Predicted)
  • 酸性度係数(pKa): 3.36±0.10(Predicted)

4-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6,6-dimethyl-, (2S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37351234-0.1g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid
2763741-12-2 95.0%
0.1g
$470.0 2025-03-18
Enamine
EN300-37351234-2.5g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid
2763741-12-2 95.0%
2.5g
$2660.0 2025-03-18
Enamine
EN300-37351234-1.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid
2763741-12-2 95.0%
1.0g
$1357.0 2025-03-18
Aaron
AR027YBD-1g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid
2763741-12-2 95%
1g
$1891.00 2025-02-15
Aaron
AR027YBD-5g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid
2763741-12-2 95%
5g
$5436.00 2025-02-15
1PlusChem
1P027Y31-5g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid
2763741-12-2 95%
5g
$4926.00 2024-05-07
1PlusChem
1P027Y31-50mg
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid
2763741-12-2 95%
50mg
$452.00 2024-05-07
Enamine
EN300-37351234-10.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid
2763741-12-2 95.0%
10.0g
$5837.0 2025-03-18
Enamine
EN300-37351234-5.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid
2763741-12-2 95.0%
5.0g
$3935.0 2025-03-18
Enamine
EN300-37351234-0.25g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid
2763741-12-2 95.0%
0.25g
$672.0 2025-03-18

4-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6,6-dimethyl-, (2S)- 関連文献

4-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6,6-dimethyl-, (2S)-に関する追加情報

Comprehensive Overview of 4-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6,6-dimethyl-, (2S)- (CAS No. 2763741-12-2)

The compound 4-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6,6-dimethyl-, (2S)-, identified by its CAS number 2763741-12-2, is a specialized organic molecule with significant applications in pharmaceutical research and peptide synthesis. This chiral compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to safeguard amino acids during the assembly of peptide chains. The presence of the heptynoic acid backbone and the 6,6-dimethyl substitution pattern further enhances its utility in creating structurally diverse peptides and bioactive molecules.

In recent years, the demand for Fmoc-protected amino acid derivatives like 4-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6,6-dimethyl-, (2S)- has surged due to their pivotal role in drug discovery and development. Researchers are particularly interested in its potential to facilitate the synthesis of peptide-based therapeutics, which are gaining traction for their high specificity and reduced side effects compared to traditional small-molecule drugs. This aligns with the growing trend of personalized medicine and targeted therapies, where peptides play a crucial role.

The stereochemistry of this compound, denoted by the (2S)- configuration, is another critical aspect. Chirality is a hot topic in medicinal chemistry, as enantiomers often exhibit vastly different biological activities. The 2S configuration ensures compatibility with natural L-amino acids, making it invaluable for constructing biologically relevant peptides. This specificity is particularly relevant in the context of peptide-based vaccines and enzyme inhibitors, areas that have seen increased interest due to advancements in immunology and proteomics.

From a synthetic chemistry perspective, the heptynoic acid moiety introduces an alkyne functional group, which is highly versatile in click chemistry applications. Click chemistry has become a cornerstone in bioconjugation strategies, enabling the efficient linkage of peptides to other biomolecules or diagnostic tags. This property makes CAS 2763741-12-2 a valuable building block for creating multifunctional bioconjugates, which are essential in imaging, diagnostics, and targeted drug delivery systems.

Another notable feature of this compound is its 6,6-dimethyl substitution, which imparts steric hindrance and can influence the conformational stability of resulting peptides. This is particularly important in the design of cyclic peptides and peptidomimetics, which are increasingly explored for their enhanced metabolic stability and binding affinity. The combination of the Fmoc group and the dimethyl-substituted heptynoic acid backbone makes this compound a versatile tool for addressing challenges in peptide drug development.

In the context of sustainability and green chemistry, researchers are also exploring the use of Fmoc-protected amino acids like this one in environmentally friendly synthesis protocols. The push for reducing organic solvent use and minimizing waste in peptide production has led to innovations such as microwave-assisted SPPS and flow chemistry, where compounds like 4-Heptynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6,6-dimethyl-, (2S)- play a key role. These advancements resonate with the broader scientific community's focus on sustainable practices.

Given its unique structural features and applications, CAS 2763741-12-2 is a subject of ongoing research in both academic and industrial settings. Its relevance extends to areas such as peptide-based drug delivery, biomaterials engineering, and even chemical biology probes. As the field of peptide therapeutics continues to expand, the demand for high-purity, well-characterized building blocks like this compound is expected to grow, making it a critical component in the toolkit of modern chemists and biochemists.

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